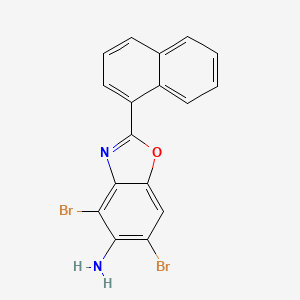
1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione is a heterocyclic compound that contains both pyrimidine and thione groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-6-methylphenyl ketone with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidinethione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidinethione derivatives.
科学的研究の応用
1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-amino-4,6-dimethylpyrimidine share structural similarities.
Thione Compounds: Compounds like 2-mercaptobenzothiazole have similar functional groups.
Uniqueness
1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione is unique due to its specific combination of amino, methyl, and thione groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H19N3S |
|---|---|
分子量 |
261.39 g/mol |
IUPAC名 |
3-(2-amino-6-methylphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C14H19N3S/c1-9-6-5-7-11(15)12(9)17-10(2)8-14(3,4)16-13(17)18/h5-8H,15H2,1-4H3,(H,16,18) |
InChIキー |
BWLFMDUUOIJICZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N)N2C(=CC(NC2=S)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


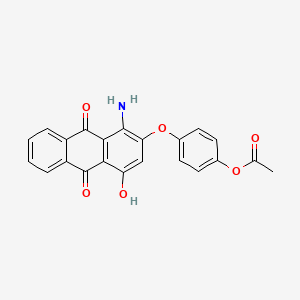
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)

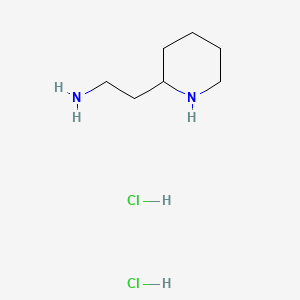

![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
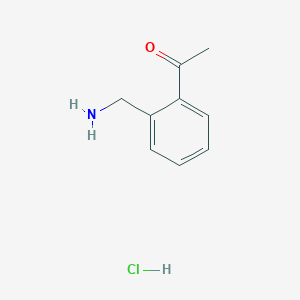
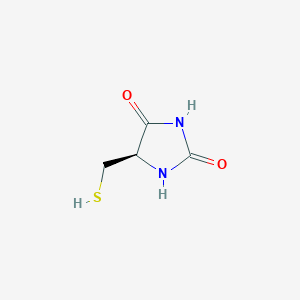
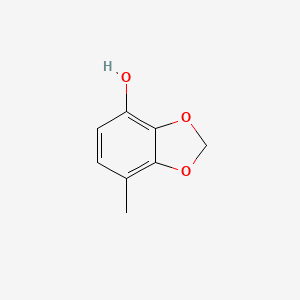
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
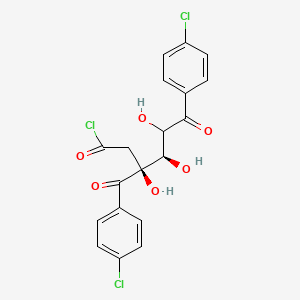

![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
